molecular formula C15H19NO4 B8739920 Methyl 3-(4-butyrylbenzamido)propanoate

Methyl 3-(4-butyrylbenzamido)propanoate

Cat. No.: B8739920
M. Wt: 277.31 g/mol
InChI Key: WTQQJNNJZJGMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-butyrylbenzamido)propanoate (CAS 1383803-08-4) is a methyl ester derivative featuring a propanoate backbone substituted with a 4-butyrylbenzamido group. Structural analogs of this compound often serve as precursors in multicomponent reactions or as ligands targeting protein domains, but specific biological or physicochemical data for this compound remain sparse in publicly accessible literature.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 3-[(4-butanoylbenzoyl)amino]propanoate

InChI

InChI=1S/C15H19NO4/c1-3-4-13(17)11-5-7-12(8-6-11)15(19)16-10-9-14(18)20-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)

InChI Key

WTQQJNNJZJGMSF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)NCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 3-(4-butyrylbenzamido)propanoate, highlighting differences in substituents, commercial availability, and inferred properties:

Compound Name Key Substituents Suppliers Inferred Properties/Applications
This compound 4-butyrylbenzamido 0 Lipophilic (due to butyryl group); potential ketone reactivity
Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate 4-carbamoylpyrazol-1-yl 6 Polar (carbamoyl group); hydrogen-bonding capacity; used in kinase inhibitor synthesis
Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate 4-bromophenyl, thiophene-sulfonamido Not specified Bulky substituents; possible steric hindrance; sulfonamide motifs common in enzyme inhibitors
Ethyl-2-(N-(4-(3,5-dimethylisoxazol-4-yl)benzyl)-4-methoxybenzamido)propanoate 4-methoxybenzamido, dimethylisoxazole N/A Hybrid aryl/heteroaryl structure; low synthesis yield (17%); used in bromodomain inhibitor research

Key Observations:

Substituent Effects on Reactivity and Solubility: The butyryl group in the target compound enhances lipophilicity compared to polar groups like carbamoyl or sulfonamido. This may improve membrane permeability but reduce aqueous solubility. Sulfonamido and carbamoyl analogs (e.g., Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate) are more hydrophilic, favoring interactions with polar biological targets .

Synthetic Challenges: Analogs like Ethyl-2-(N-(4-(3,5-dimethylisoxazol-4-yl)benzyl)-4-methoxybenzamido)propanoate exhibit low yields (17%) in multistep syntheses involving reductive amination and Suzuki couplings . This suggests that similar methods for this compound may require optimization to improve efficiency.

This may reflect its novelty or niche applications.

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